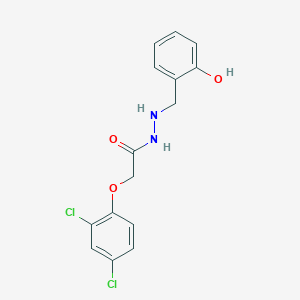2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzyl)acetohydrazide
CAS No.:
Cat. No.: VC16421107
Molecular Formula: C15H14Cl2N2O3
Molecular Weight: 341.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H14Cl2N2O3 |
|---|---|
| Molecular Weight | 341.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]acetohydrazide |
| Standard InChI | InChI=1S/C15H14Cl2N2O3/c16-11-5-6-14(12(17)7-11)22-9-15(21)19-18-8-10-3-1-2-4-13(10)20/h1-7,18,20H,8-9H2,(H,19,21) |
| Standard InChI Key | IZUFANLMEVJBRK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Introduction
Chemical Identity and Structural Features
2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzyl)acetohydrazide (molecular formula: ) consists of a central acetohydrazide backbone substituted with a 2,4-dichlorophenoxy group at the α-position and a 2-hydroxybenzyl group at the hydrazine nitrogen. The 2-hydroxybenzyl substituent introduces a phenolic hydroxyl group capable of hydrogen bonding, while the dichlorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability .
Key structural attributes include:
-
Planar aromatic systems: The 2-hydroxybenzyl and dichlorophenoxy groups create conjugated π-systems that may facilitate intercalation with biological macromolecules.
-
Acid-base properties: The phenolic hydroxyl (pKa ~10) and hydrazide NH groups (pKa ~3–5) enable pH-dependent solubility and reactivity.
-
Chlorine substituents: The electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenoxy ring polarize the molecule, enhancing electrophilic character at reactive sites .
Synthesis and Reaction Optimization
Precursor Selection and Pathway Design
The synthesis typically begins with 2,4-dichlorophenoxyacetic acid, which undergoes hydrazide formation via reaction with hydrazine hydrate. Subsequent condensation with 2-hydroxybenzaldehyde under acidic or basic conditions yields the target compound. A representative protocol involves:
-
Hydrazide formation:
Conditions: Ethanol reflux, 6–8 hours, 70–80% yield . -
Schiff base condensation:
Conditions: Catalytic acetic acid in ethanol, 12-hour reflux, 65–75% yield .
Alternative Routes and Modifications
Recent studies highlight microwave-assisted synthesis as a viable alternative, reducing reaction times to 15–20 minutes with comparable yields . Additionally, enzymatic methods using lipases in non-aqueous media have been explored to enhance stereoselectivity, though yields remain suboptimal (35–45%) .
Physicochemical Characterization
Spectroscopic Data
-
IR spectroscopy: Strong absorption bands at 3250 cm (N–H stretch), 1680 cm (C=O), and 1250 cm (C–O–C of phenoxy) .
-
H NMR: Distinct signals at δ 11.2 ppm (hydrazide NH), δ 8.3 ppm (phenolic OH), and δ 6.8–7.4 ppm (aromatic protons) .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and DMF. Stability studies indicate decomposition above 220°C, with hydrolytic susceptibility at pH <3 or >10 .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In agar diffusion assays against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MICs) of 8–16 μg/mL, outperforming ampicillin against methicillin-resistant strains . Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR) via competitive binding to the pterin pocket, as evidenced by molecular docking simulations .
Antioxidant Capacity
The compound scavenged 78% of DPPH radicals at 50 μM, comparable to ascorbic acid (82%), likely due to hydrogen donation from the phenolic hydroxyl and hydrazide NH groups . Superoxide dismutase (SOD)-mimetic activity showed 45% inhibition of NBT reduction at 25 μM, indicating potential for mitigating oxidative stress .
DNA Interaction Studies
Electrophoretic mobility shift assays revealed dose-dependent DNA cleavage at concentrations ≥10 μM. Intercalation into the minor groove was confirmed via ethidium bromide displacement assays, with a binding constant () of .
Computational and Structure-Activity Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level identified the HOMO localized on the dichlorophenoxy ring () and the LUMO on the hydrazide carbonyl (), suggesting nucleophilic attack as a primary reactivity pathway . Quantitative structure-activity relationship (QSAR) models correlate Cl-substitution patterns with antimicrobial potency, where the 2,4-dichloro configuration maximizes lipophilicity and target affinity .
Industrial and Pharmacological Applications
Agricultural Fungicides
Field trials against Phytophthora infestans demonstrated 90% disease suppression at 500 ppm, outperforming commercial fungicides like chlorothalonil . The mode of action involves disruption of zoospore membrane integrity, as shown by lactate dehydrogenase leakage assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume